molecular formula C22H39BrS B1660751 2-Bromo-3-octadecylthiophene CAS No. 827343-18-0

2-Bromo-3-octadecylthiophene

Cat. No. B1660751
M. Wt: 415.5
InChI Key: RWTBCEZWUFMYTM-UHFFFAOYSA-N
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Description

“2-Bromo-3-octadecylthiophene” is an organic compound . It is a solid at 20 degrees Celsius . It is white to almost white in color and appears as a powder or crystal .


Synthesis Analysis

The synthesis of thiophene-based compounds like “2-Bromo-3-octadecylthiophene” often involves the use of nickel and palladium-based catalytic systems . For instance, the polymerization of 2-bromo-3-hexylthiophene was conducted using a nickel catalyst .


Molecular Structure Analysis

The molecular formula of “2-Bromo-3-octadecylthiophene” is C22H39BrS . Its molecular weight is 415.52g/mol .


Physical And Chemical Properties Analysis

“2-Bromo-3-octadecylthiophene” is a solid at 20 degrees Celsius . It has a melting point of 33.0 to 37.0 degrees Celsius . Its flash point is 229 degrees Celsius .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Polymer Science .

Summary of the Application

2-Bromo-3-octadecylthiophene is used in the synthesis of polymers . Specifically, it is used in the Palladium-Catalyzed Dehydrohalogenative Polycondensation of 2-Bromo-3-hexylthiophene . This is an efficient approach to create a head-to-tail Poly(3-hexylthiophene) .

Methods of Application or Experimental Procedures

The polymerization of 2-Bromo-3-hexylthiophene involves several steps :

  • An N2-filled gastight Schlenk tube is charged with 2-bromo-3-hexylthiophene, Herrmann catalyst, tris(o-N,N-dimethylaminophenyl)phosphine, anhydrous Cs2CO3, and THF .
  • The mixture is gradually heated up to 125 °C, and kept stirring at this temperature for 24 hours .
  • The color of the solution changes from yellow to orange, then to red, and finally to deep purple .

Results or Outcomes Obtained

The result of this process is the creation of a head-to-tail Poly(3-hexylthiophene) . The color change of the solution indicates the progress of the reaction .

properties

IUPAC Name

2-bromo-3-octadecylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39BrS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20-24-22(21)23/h19-20H,2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTBCEZWUFMYTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=C(SC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10740288
Record name 2-Bromo-3-octadecylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10740288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-octadecylthiophene

CAS RN

827343-18-0
Record name 2-Bromo-3-octadecylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10740288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Takimiya, I Osaka, M Nakano - Chemistry of Materials, 2014 - ACS Publications
… and NDT 3 BT with a octadecyl group on each attached thiophene ring, were synthesized by the coupling reaction of 2,7-bis(trimethylstannyl)NDTn and 2-bromo-3-octadecylthiophene. …
Number of citations: 233 pubs.acs.org
MH Lee, SH Lee, J Kim, SY Lee, DH Lim, K Hwang… - Carbon, 2017 - Elsevier
… 2-bromo-3-octadecylthiophene (1.503 g, 3.63 mmol) was dissolved in 30 ml of anhydrous DMSO in a nitrogen atmosphere. bis(benzonitrile)palladium (II) chloride (PdCl 2 (PhCN) 2 ) (…
Number of citations: 14 www.sciencedirect.com

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